molecular formula C12H11BrN4O2 B2768745 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide CAS No. 1396872-38-0

5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide

Cat. No.: B2768745
CAS No.: 1396872-38-0
M. Wt: 323.15
InChI Key: JIEGDKSVKKGBJG-UHFFFAOYSA-N
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Description

5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of nicotinamides It is characterized by the presence of a bromine atom at the 5th position of the nicotinamide ring and an ethoxy group attached to the pyrimidine ring

Preparation Methods

The synthesis of 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Bromination: Introduction of a bromine atom to the nicotinamide ring.

    Ethoxylation: Attachment of an ethoxy group to the pyrimidine ring.

    Amidation: Formation of the amide bond between the nicotinamide and pyrimidine rings.

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to ensure efficiency and scalability .

Chemical Reactions Analysis

5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Hydrolysis: The amide bond can be hydrolyzed to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and ethoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Similar compounds to 5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide include other nicotinamide derivatives with different substituents. For example:

    5-bromo-N-(3-pyridinyl)nicotinamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    5-bromo-N-(2-ethoxyphenyl)nicotinamide: Similar structure but with an ethoxyphenyl group instead of an ethoxypyrimidinyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

5-bromo-N-(6-ethoxypyrimidin-4-yl)pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-2-19-11-4-10(15-7-16-11)17-12(18)8-3-9(13)6-14-5-8/h3-7H,2H2,1H3,(H,15,16,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIEGDKSVKKGBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)NC(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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